4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Overview
Description
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one belongs to a class of organic compounds known as furochromenones. These compounds are characterized by a fused furan and chromenone structure and are known for their complex synthesis and diverse applications in pharmaceutical and material sciences.
Synthesis Analysis
- Novel methods for synthesizing furo[3,2-c]chromen-4-ones have been developed through multi-component reactions, involving Michael addition, aza-nucleophilic addition, and dehydration reactions under mild conditions (Zhou et al., 2013).
- Green, catalyst-free, and solvent-free methods using microwave irradiation have been utilized for synthesizing benzo[f]furo[3,2-c]chromen-4-(5H)-ones, offering high atom-efficiency and no need for column chromatography purification (Kumar et al., 2015).
Molecular Structure Analysis
- Crystal structure analysis of similar compounds, such as 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, provides insights into their molecular arrangement and intra-molecular hydrogen bonding (Manolov et al., 2008).
Chemical Reactions and Properties
- Various substituted furochromenone derivatives have been synthesized, demonstrating the versatility of these compounds in forming different chemical structures (Amr et al., 2017).
Physical Properties Analysis
- The physical properties of furochromenone derivatives can be influenced by factors like crystal structure and solvent interactions, as seen in studies analyzing their ultraviolet/visible absorption spectra in different solvents (Elenkova et al., 2014).
Chemical Properties Analysis
- Investigations into the molecular structure, vibrational characteristics, and quantum chemical calculations of similar compounds, like 9-methoxy-2H-furo[3,2-g]chromen-2-one, provide detailed insights into their chemical properties and potential applications (Swarnalatha et al., 2015).
Scientific Research Applications
Novel Analog of Psoralen and Allopsoralen : This compound is identified as a novel analog of psoralen and allopsoralen, which are known for their therapeutic applications, particularly in treating skin disorders like psoriasis and vitiligo (Garazd et al., 2001).
Broad Biomedical Applications : The synthesis of substituted furo[3,2-c]chromen-4-ones, which includes 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one, is suggested to have broad applications in biomedical-program structures (Zhou et al., 2013).
Potential as Antihypertensive Agents : Derivatives of this compound have shown potential as antihypertensive α-blocking and antiarrhythmic agents (Amr et al., 2017).
Applications in EGFR and VEGFR-2 Kinase Inhibition : Certain derivatives of 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one were synthesized and tested as inhibitors of EGFR and VEGFR-2 kinases, which are important targets in cancer therapy (Amr et al., 2017).
Crystal Structure Analysis : The crystal structure of this compound reveals two independent imperatorin molecules with different side-chain conformations, which can be significant in understanding its interaction with biological targets (Cox et al., 2003).
Therapeutic Target Binding : Synthesized compounds related to this structure have shown promising binding with some therapeutic targets, indicating potential medicinal applications (Kumar et al., 2015).
properties
IUPAC Name |
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWFWDOPJISUOK-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |
CAS RN |
24724-52-5 | |
Record name | oxypeucedanin hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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